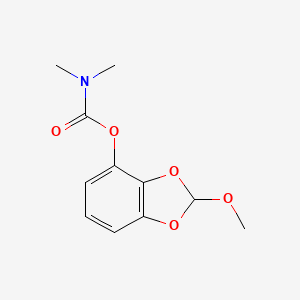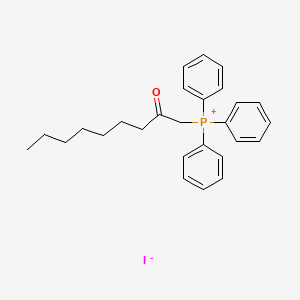
(2-Oxononyl)(triphenyl)phosphanium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Oxononyl)(triphenyl)phosphanium iodide is a phosphonium salt that plays a significant role in organic chemistry, particularly in the Wittig reaction. This compound is characterized by its unique structure, which includes a phosphonium ion bonded to a triphenyl group and a 2-oxononyl group, with iodide as the counterion.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Oxononyl)(triphenyl)phosphanium iodide typically involves the reaction of triphenylphosphine with an appropriate alkyl halide, followed by the addition of an oxo group. The general reaction can be represented as follows:
Formation of the Phosphonium Salt: Triphenylphosphine reacts with an alkyl halide (e.g., 2-iodononane) in an S_N2 reaction to form the phosphonium salt.
Oxidation: The resulting phosphonium salt is then oxidized to introduce the oxo group, forming this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Common solvents used include dichloromethane and toluene, and reactions are typically carried out under inert atmospheres to prevent oxidation.
化学反応の分析
Types of Reactions
(2-Oxononyl)(triphenyl)phosphanium iodide undergoes several types of chemical reactions, including:
Wittig Reaction: This is the most notable reaction, where the compound reacts with aldehydes or ketones to form alkenes.
Substitution Reactions: The iodide ion can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form phosphine oxides or reduction to regenerate the phosphine.
Common Reagents and Conditions
Wittig Reaction: Common reagents include aldehydes or ketones, and the reaction is typically carried out in an aprotic solvent like THF or dichloromethane.
Substitution Reactions: Nucleophiles such as halides, cyanides, or thiolates can be used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Major Products
Wittig Reaction: The major product is an alkene.
Substitution Reactions: The products vary depending on the nucleophile used.
Oxidation: The major product is a phosphine oxide.
科学的研究の応用
(2-Oxononyl)(triphenyl)phosphanium iodide has diverse applications in scientific research:
Chemistry: It is widely used in the synthesis of alkenes via the Wittig reaction.
Biology: The compound is used in the study of biological pathways involving phosphonium salts.
Medicine: Research is ongoing into its potential use in drug synthesis and as a precursor for biologically active compounds.
Industry: It is used in the production of fine chemicals and as a catalyst in various organic reactions.
作用機序
The primary mechanism of action for (2-Oxononyl)(triphenyl)phosphanium iodide is through the Wittig reaction. The phosphonium ylide formed from the compound acts as a nucleophile, attacking the electrophilic carbonyl carbon of aldehydes or ketones. This results in the formation of a betaine intermediate, which then undergoes a [2+2] cycloaddition to form a four-membered oxaphosphetane ring. The ring subsequently decomposes to yield the desired alkene and a phosphine oxide byproduct.
類似化合物との比較
Similar Compounds
Triphenylphosphine: A precursor to many phosphonium salts, including (2-Oxononyl)(triphenyl)phosphanium iodide.
Isopropyltriphenylphosphonium iodide: Similar in structure but with an isopropyl group instead of the 2-oxononyl group.
Benzyltriphenylphosphonium chloride: Another phosphonium salt with a benzyl group.
Uniqueness
This compound is unique due to its specific structure, which imparts distinct reactivity in the Wittig reaction. The presence of the 2-oxononyl group influences the compound’s steric and electronic properties, making it suitable for specific synthetic applications that other phosphonium salts may not be able to achieve.
特性
CAS番号 |
61553-36-4 |
|---|---|
分子式 |
C27H32IOP |
分子量 |
530.4 g/mol |
IUPAC名 |
2-oxononyl(triphenyl)phosphanium;iodide |
InChI |
InChI=1S/C27H32OP.HI/c1-2-3-4-5-9-16-24(28)23-29(25-17-10-6-11-18-25,26-19-12-7-13-20-26)27-21-14-8-15-22-27;/h6-8,10-15,17-22H,2-5,9,16,23H2,1H3;1H/q+1;/p-1 |
InChIキー |
KTSLDLPVNSLMFP-UHFFFAOYSA-M |
正規SMILES |
CCCCCCCC(=O)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Trichloro[(6,6-dimethylbicyclo[3.1.1]heptan-2-yl)methyl]silane](/img/structure/B14583035.png)
![1-Aza-4-borabicyclo[2.2.2]octane](/img/structure/B14583038.png)
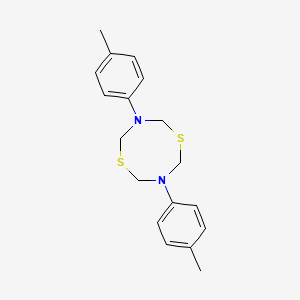



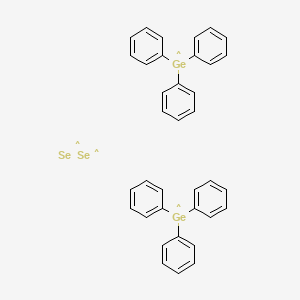
![Pyridine, 1,2-dihydro-1,3,4-trimethyl-2-[(3,4,5-trimethoxyphenyl)methyl]-](/img/structure/B14583069.png)
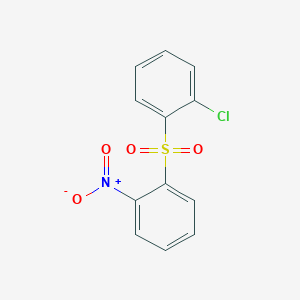
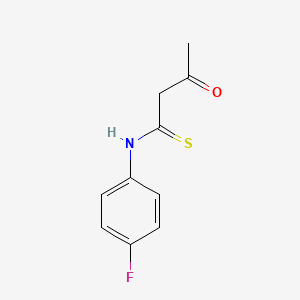
![N-[4-(9H-Xanthen-9-YL)phenyl]-9H-xanthen-9-amine](/img/structure/B14583091.png)


